(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile
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Overview
Description
The compound (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile is a synthetic organic molecule characterized by the presence of a thiazole ring, a chlorophenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Substitution Reactions:
Acryloylation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and a suitable aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Biochemical Probes: It can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism by which (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and the aromatic substituents play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile
- (2E)-2-[5-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile
- (2E)-2-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile
Uniqueness
The unique combination of the 4-chlorophenyl and 4-fluorophenyl groups in (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile provides distinct electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2S/c19-15-5-3-13(4-6-15)17-11-22-18(23-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJCMBWGZWJNHA-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC=C(S2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC=C(S2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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